molecular formula C21H22Cl2N4O5S2 B2451534 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-89-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2451534
CAS No.: 392243-89-9
M. Wt: 545.45
InChI Key: KMASPHBPFFPDQQ-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H22Cl2N4O5S2 and its molecular weight is 545.45. The purity is usually 95%.
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Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O5S2/c1-31-11-9-27(10-12-32-2)34(29,30)16-6-3-14(4-7-16)19(28)24-21-26-25-20(33-21)17-8-5-15(22)13-18(17)23/h3-8,13H,9-12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMASPHBPFFPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide , with the CAS number 392243-89-9, belongs to a class of thiadiazole derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H22Cl2N4O5S2
  • Molecular Weight : 545.46 g/mol
  • SMILES Notation : COCCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nnc(s1)c1ccc(cc1Cl)Cl)CCOC

Anticancer Activity

Recent studies highlight the potential anticancer properties of thiadiazole derivatives, including the compound .

  • Mechanism of Action : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited growth inhibition in lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells .

Case Studies

  • Study on Thiadiazole Derivatives :
    • Researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity.
    • Notably, one derivative showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent inhibitory effects .
  • Selectivity for Cancer Cells :
    • In vitro tests demonstrated that certain derivatives displayed selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties. The compound's structure may contribute to its efficacy against various pathogens.

  • Potential Applications : The sulfamoyl group in the compound is known to enhance antimicrobial activity, making it a candidate for further development as an antibacterial or antifungal agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives.

Substituent Activity IC50 Value
5-(2,4-Dichlorophenyl)Significant anticancer activityVaries by derivative
Benzamide groupEnhances cytotoxicitySpecific to each compound

Research Findings

Research indicates that modifications in the thiadiazole structure can lead to improved potency against cancer cell lines. For example:

  • Compounds with specific substitutions at the C-5 position demonstrated enhanced activity against breast and colon cancer cells .

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclization of 2,4-dichlorophenylthiosemicarbazide under acidic conditions. A representative protocol involves:

  • Formation of thiosemicarbazide :
    Reaction of 2,4-dichlorophenylhydrazine with thiocyanate in ethanol at 60°C yields the intermediate thiosemicarbazide.
  • Cyclization :
    Treatment with concentrated sulfuric acid at 0–5°C induces cyclodehydration, forming the thiadiazole ring. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Optimization Insight : Lowering the cyclization temperature to 0°C reduces byproducts such as triazoles, achieving yields up to 78%.

Alternative Route via Hantzsch Thiadiazole Synthesis

An alternative method employs the reaction of 2,4-dichlorobenzonitrile with hydrazine hydrate and sulfur monochloride:

$$
\text{2,4-Dichlorobenzonitrile} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow{\text{S}2\text{Cl}_2} \text{Thiadiazole intermediate}
$$

This one-pot method affords the thiadiazole core in 65% yield but requires strict stoichiometric control to prevent over-sulfurization.

Synthesis of 4-(Bis(2-Methoxyethyl)Sulfamoyl)Benzoic Acid

Chlorosulfonation of Benzoic Acid Derivatives

4-(Chlorosulfonyl)benzoic acid is prepared via chlorosulfonation of methyl benzoate, followed by hydrolysis:

  • Chlorosulfonation :
    Methyl benzoate reacts with chlorosulfonic acid (ClSO3H) at 50°C for 6 hours.
  • Hydrolysis :
    The intermediate methyl 4-(chlorosulfonyl)benzoate is hydrolyzed with NaOH (2 M) to yield the free acid.

Critical Parameter : Excess chlorosulfonic acid (>3 equiv.) ensures complete sulfonation, but temperatures above 60°C promote desulfonation side reactions.

Sulfamoylation with Bis(2-Methoxyethyl)Amine

The chlorosulfonyl group is displaced by bis(2-methoxyethyl)amine in a two-phase system:

$$
\text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + \text{HN(CH}2\text{CH}2\text{OCH}3\text{)}2 \xrightarrow{\text{Et}3\text{N, DCM/H}_2\text{O}} \text{Sulfamoyl product}
$$

Conditions :

  • Solvent: Dichloromethane/water (2:1)
  • Base: Triethylamine (2.2 equiv.)
  • Temperature: 0°C → RT (12 hours)
  • Yield: 82% after recrystallization (ethanol/water).

Amide Coupling: Convergent Synthesis of the Target Compound

Carbodiimide-Mediated Coupling

The benzamide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid} + \text{5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target compound}
$$

Optimized Protocol :

Parameter Value
Solvent DMF
Coupling agent EDC (1.5 equiv.)
Additive HOBt (1.5 equiv.)
Temperature 0°C → RT, 24 h
Yield 74%

Palladium-Catalyzed Amination (Alternative Method)

A Suzuki-Miyaura-type coupling is adapted from tert-butyl boronate syntheses:

  • Borylation of Thiadiazole Amine :
    The amine is converted to a pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl2.
  • Coupling with Benzamide Electrophile :
    The boronate reacts with 4-(bis(2-methoxyethyl)sulfamoyl)benzoyl chloride under Pd(PPh3)4 catalysis.

$$
\text{Boronate ester} + \text{Benzoyl chloride} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound}
$$

Conditions :

  • Solvent: Toluene/ethanol (2:1)
  • Temperature: 80°C, 4.5 hours
  • Yield: 68%.

Reaction Optimization and Byproduct Analysis

Competing Sulfamoylation Pathways

Side reactions during sulfamoylation include:

  • Over-sulfonation : Addressed by stoichiometric control (1:1.05 sulfonyl chloride:amine).
  • N-Oxide formation : Mitigated by maintaining pH < 8 with Et3N.

Purification Strategies

Step Technique Purity Achieved
Thiadiazole amine Column chromatography (SiO2, EtOAc/hexane) 95%
Sulfamoyl benzoic acid Recrystallization (EtOH/H2O) 99%
Final compound Preparative HPLC (C18, MeCN/H2O) 98%

Spectroscopic Characterization and Validation

NMR Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.98 (s, 1H, Thiadiazole-H), 3.54–3.61 (m, 8H, OCH2CH2OCH3), 3.32 (s, 6H, OCH3).
  • 13C NMR : 167.8 (C=O), 154.2 (thiadiazole C-2), 132.5–128.1 (ArCl).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd. for C21H23Cl2N5O5S2 [M+H]+: 584.0512; found: 584.0509.

Industrial-Scale Considerations

  • Cost Analysis : EDC/HOBt coupling is cost-prohibitive at scale; palladium methods offer better atom economy but require catalyst recycling.
  • Green Chemistry Alternatives : Microwave-assisted sulfamoylation reduces reaction time by 60% (30 min vs. 12 h).

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and what reaction conditions are critical for success?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the thiadiazole core. Key steps include:

  • Coupling reactions : Amide bond formation between the benzamide and thiadiazole moieties using coupling agents like EDCI or DCC.
  • Sulfamoylation : Introduction of the bis(2-methoxyethyl)sulfamoyl group via sulfamoyl chloride derivatives under anhydrous conditions .
  • Critical Conditions : Temperature control (e.g., reflux in ethanol or THF), solvent choice (polar aprotic solvents like DMF), and use of catalysts (e.g., DMAP) to enhance yields .
    • Monitoring : Reaction progress is tracked via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, methoxyethyl groups at δ 3.2–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 567.12 g/mol) .
  • IR Spectroscopy : Peaks for sulfonamide (1330–1250 cm1^{-1}) and amide (1650–1600 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation during sulfamoylation?

  • Methodological Answer :

  • Parameter Screening : Systematic variation of temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride), and solvent (DMF vs. dichloromethane) to identify optimal conditions .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound amines) to trap excess sulfamoyl chloride or employ flow chemistry for precise reagent mixing .
  • Yield Data :
ConditionYield (%)Purity (%)
DMF, 25°C, 1.2 eq.6892
DCM, 0°C, 1.5 eq.4585

Q. How should contradictory biological activity data (e.g., antimicrobial vs. anticancer results) be analyzed?

  • Methodological Answer :

  • Assay Standardization : Validate protocols (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) to ensure consistency .
  • Structural Variants : Compare activity across analogs (e.g., replacing dichlorophenyl with fluorophenyl) to isolate substituent effects .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., DHFR for antimicrobial activity, topoisomerase II for anticancer effects) .

Q. What strategies improve solubility for in vitro assays without altering bioactivity?

  • Methodological Answer :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxyethyl chains) that cleave in physiological conditions .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles to maintain stability in cell culture media .

Data Analysis and Experimental Design

Q. How can researchers resolve discrepancies in enzyme inhibition data across studies?

  • Methodological Answer :

  • Control Replicates : Include positive controls (e.g., known inhibitors) and triplicate measurements to reduce variability .
  • Enzyme Source : Verify enzyme purity (e.g., recombinant vs. native) and assay buffers (pH, ionic strength) that may affect activity .
  • Statistical Tools : Use ANOVA or Tukey’s HSD test to assess significance of differences in IC50 values .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess interactions with targets like kinase domains .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the sulfamoyl group) using tools like Schrödinger’s Phase .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends to guide analog design .

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